molecular formula C9H19NO3 B13648729 Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate

Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate

Cat. No.: B13648729
M. Wt: 189.25 g/mol
InChI Key: SKAZGXKCPKGBLV-UHFFFAOYSA-N
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Description

Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate is an organic compound with a complex structure that includes an ethyl ester, an aminomethyl group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate typically involves multi-step organic reactions. One common method includes the esterification of 3-(aminomethyl)-2-hydroxy-3-methylpentanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 3-(aminomethyl)-2-oxo-3-methylpentanoic acid.

    Reduction: 3-(aminomethyl)-2-hydroxy-3-methylpentanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

  • Ethyl 2-(aminomethyl)-3-hydroxy-3-methylbutanoate
  • Ethyl 3-(aminomethyl)-2-hydroxy-4-methylpentanoate

Comparison: Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and biological activity.

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate

InChI

InChI=1S/C9H19NO3/c1-4-9(3,6-10)7(11)8(12)13-5-2/h7,11H,4-6,10H2,1-3H3

InChI Key

SKAZGXKCPKGBLV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C(C(=O)OCC)O

Origin of Product

United States

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